2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Overview
Description
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes two boronic ester groups attached to a spirobi[fluorene] core. It is widely used in organic electronics and materials science due to its excellent thermal stability and electronic properties.
Mechanism of Action
Target of Action
The compound 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is a complex organic molecule. Similar compounds are often used in the synthesis of conjugated copolymers , suggesting that its targets could be specific molecular structures in these polymers.
Mode of Action
The mode of action of this compound is likely related to its chemical structure, which includes two boronic ester groups. These groups are often involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . In these reactions, the boronic ester groups can form bonds with other molecules, leading to the formation of larger, more complex structures .
Biochemical Pathways
The compound may participate in the borylation of arenes and the preparation of fluorenylborolane . These reactions are part of larger biochemical pathways involved in the synthesis of conjugated copolymers . The downstream effects of these pathways can include changes in the physical and chemical properties of the resulting polymers.
Result of Action
The primary result of the compound’s action is likely the formation of new bonds with other molecules, leading to the creation of larger, more complex structures . This can result in changes in the physical and chemical properties of the resulting materials, such as their conductivity, flexibility, and stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions may depend on the presence of a suitable catalyst . Additionally, the compound’s stability may be affected by temperature and light exposure . Therefore, it is typically recommended to store the compound in a cool, dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] typically involves a multi-step process. One common method includes the borylation of 2,7-dibromo-9,9’-spirobi[fluorene] using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester groups with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester groups can be oxidized to form boronic acids or other boron-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester groups are replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation reactions.
Functionalized Fluorenes: Produced through substitution reactions.
Scientific Research Applications
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for use in electronic devices.
Biological Imaging: Utilized as a fluorescent probe for imaging biological systems due to its strong luminescence.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Similar in structure but with a pyrene core instead of a spirobi[fluorene] core.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole core and is used in similar applications.
Bis(pinacolato)boryl methane: Features a methylene bridge between two boronic ester groups.
Uniqueness
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is unique due to its spirobi[fluorene] core, which imparts excellent thermal stability and electronic properties. This makes it particularly suitable for use in high-performance electronic devices and materials.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPGYJFGTIZCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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